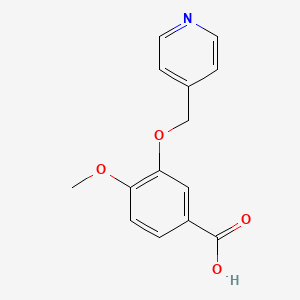

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid

Description

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 4-position and a pyridin-4-ylmethoxy substituent at the 3-position. This compound is of interest due to its structural versatility, enabling interactions with biological targets such as proteins or nucleic acids. Its molecular framework allows for modifications that influence solubility, binding affinity, and metabolic stability, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name |

4-methoxy-3-(pyridin-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-3-2-11(14(16)17)8-13(12)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNJUVCXBMMSPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid typically involves multiple steps, starting with the preparation of the core benzene ring. The methoxy group is introduced through a methylation reaction, while the pyridin-4-ylmethoxy group is added via a substitution reaction. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Anti-inflammatory and Anticancer Research

Research indicates that 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid exhibits promising biological activities, particularly in anti-inflammatory and anticancer domains. Preliminary studies have shown that it may inhibit specific enzymes involved in inflammatory pathways or cancer progression by binding to their active sites, thus preventing substrate interaction.

In vitro studies have demonstrated that compounds structurally related to this compound possess significant anticancer activity against various cell lines. For instance, derivatives have shown inhibition rates of up to 84.19% against leukemia cell lines . These findings suggest that the compound could modulate pathways involved in inflammation and tumor progression.

Structure–Activity Relationship Studies

The structure–activity relationship (SAR) studies provide insights into how the chemical structure of this compound influences its biological activity. By comparing it with similar compounds, researchers have identified key structural features that enhance its selectivity towards certain biological targets .

Inhibition of Enzymatic Activity

One notable study explored the interaction of this compound with enzymes involved in inflammatory responses. The compound was found to act as a competitive inhibitor, effectively reducing enzyme activity in vitro. This suggests potential therapeutic applications for treating inflammatory diseases.

Anticancer Efficacy

Another significant investigation assessed the anticancer efficacy of this compound against various cancer cell lines. The results indicated that it could inhibit cell proliferation significantly, particularly in leukemia and central nervous system cancers. Further mechanistic studies are necessary to elucidate the pathways through which this compound exerts its effects .

Mechanism of Action

The mechanism by which 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 4-methoxy-3-(pyridin-4-ylmethoxy)benzoic acid with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Substitution Patterns and Molecular Properties

Key Observations:

- Pyridine Positional Isomerism: Substitution with pyridin-4-ylmethoxy (target compound) vs. pyridin-2-ylmethylamino () alters electronic and steric profiles. The 4-pyridine orientation may enhance π-stacking in protein binding compared to 2-pyridine .

- Functional Group Impact : The sulfamoyl group in ’s compound increases acidity (pKa ~1-2) and water solubility, whereas the trifluoromethyl group in enhances lipophilicity (LogP increase by ~1.5) .

- Biological Relevance : The amide-linked nitro/isobutoxy derivative () demonstrated potent inhibition of c-Myc–Max interactions (IC₅₀ ~nM range), highlighting the role of electron-withdrawing groups in target engagement .

Pharmacological and Biophysical Properties

Biological Activity

4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid (CAS No. 187970-70-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13NO4, with a molecular weight of 259.26 g/mol. The compound features a methoxy group and a pyridine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of compounds incorporating similar structural features were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against breast cancer cell lines, with IC50 values ranging from 1.2 to 120.3 µM .

Table 1 summarizes the cytotoxicity data for selected derivatives:

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 7 | PANC-1 | 1.2 | Induces apoptosis via BAX and caspase activation |

| Compound 14 | SH-SY5Y | Varies | Upregulates pro-apoptotic factors |

| Compound 15 | MDA-MB-231 | Varies | Induces intrinsic apoptotic pathway |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. For example, studies indicate that related compounds can inhibit the choline transporter, affecting neurotransmitter dynamics and potentially leading to anti-proliferative effects .

Additionally, the presence of the pyridine ring appears to enhance interactions with biological targets, contributing to its observed activities.

Case Studies and Research Findings

- Study on Antiplatelet Activity : A study synthesized novel derivatives based on similar structures and evaluated their ability to inhibit platelet aggregation. The findings suggested that some derivatives surpassed the activity of known antiplatelet agents, indicating potential cardiovascular applications .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the core structure influence biological activity. For example, alterations in substituent groups on the benzene ring significantly impacted cytotoxicity profiles, emphasizing the importance of chemical structure in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.